molecular formula C17H25ClN2O5S B7719392 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7719392
M. Wt: 404.9 g/mol
InChI Key: FTTSGDNNVJURLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the sulfonyl chloride: The starting material, 5-chloro-2-ethoxybenzenesulfonyl chloride, can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the sulfonyl piperidine derivative.

    N-alkylation: The final step involves the N-alkylation of the piperidine nitrogen with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
  • 1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(2-ethoxyethyl)piperidine-4-carboxamide

Uniqueness

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the benzene ring and the piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O5S/c1-3-25-15-5-4-14(18)12-16(15)26(22,23)20-9-6-13(7-10-20)17(21)19-8-11-24-2/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSGDNNVJURLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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